![molecular formula C11H22Cl3NO2Si B14413769 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide CAS No. 80673-03-6](/img/structure/B14413769.png)
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is a synthetic organic compound characterized by its unique structure, which includes trichloro, diethyl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide typically involves the reaction of 4,4,4-trichlorobutanoyl chloride with N,N-diethylamine in the presence of a base, followed by the introduction of a trimethylsilyl group using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can act as an electrophile, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trichloro-N,N-dimethyl-3-[(trimethylsilyl)oxy]butanamide: Similar structure but with dimethyl instead of diethyl groups.
4,4,4-Trichloro-N,N-diethyl-3-hydroxybutanamide: Lacks the trimethylsilyl group, affecting its reactivity and properties.
Uniqueness
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both trichloro and trimethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80673-03-6 |
|---|---|
Molekularformel |
C11H22Cl3NO2Si |
Molekulargewicht |
334.7 g/mol |
IUPAC-Name |
4,4,4-trichloro-N,N-diethyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C11H22Cl3NO2Si/c1-6-15(7-2)10(16)8-9(11(12,13)14)17-18(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
QEHMJHSFGRMHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CC(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



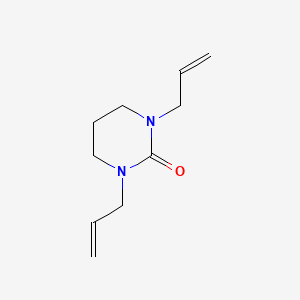
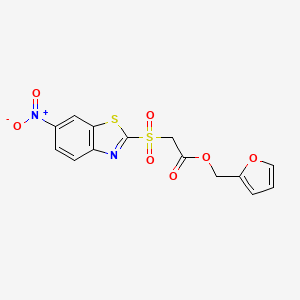
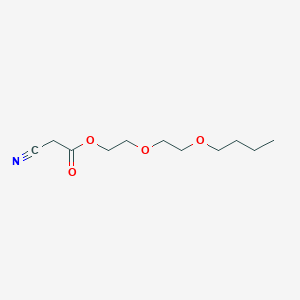
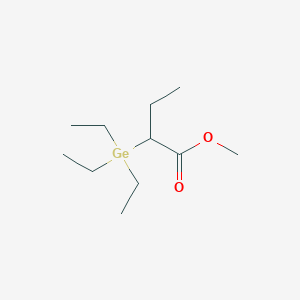
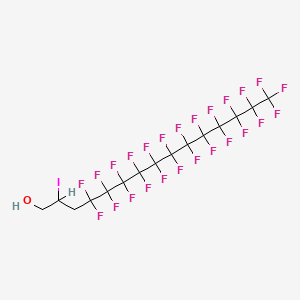

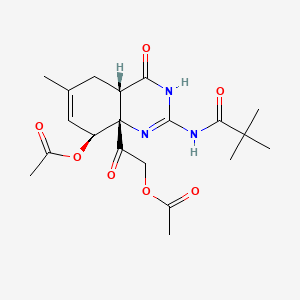
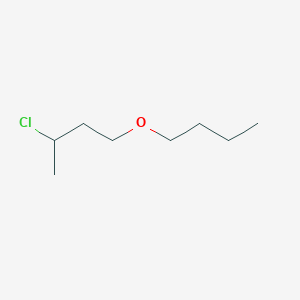
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
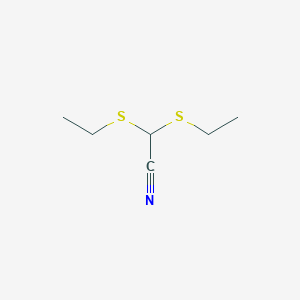
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
